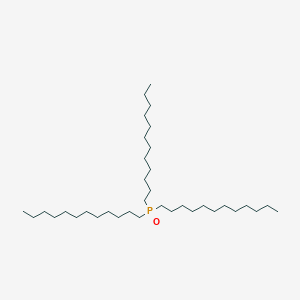

Tridodecylphosphine oxide

Description

Overview of Long-Chain Tertiary Phosphine (B1218219) Oxides in Academic Research

Tertiary phosphine oxides (R₃PO) are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic groups. Within this class, long-chain tertiary phosphine oxides, which possess alkyl chains of ten or more carbon atoms, have garnered significant attention in academic research. rsc.org Unlike their shorter-chain counterparts, which can be deliquescent, these high-molecular-weight phosphine oxides are typically crystalline, air-stable solids. rsc.org Their long alkyl chains render them highly soluble in organic solvents, a property that is crucial for many of their applications. ontosight.ai

The stability of tertiary phosphine oxides is a key feature, making them robust under a variety of reaction conditions. This contrasts with primary and secondary phosphine oxides, which can exhibit tautomerization. The preparation of long-chain tertiary phosphine oxides is well-established, and they are characterized using various analytical techniques, including microanalysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P), and mass spectrometry. rsc.org Their utility extends to coordination chemistry, where they can form complexes with transition metals like nickel(II) and copper(II). rsc.org Furthermore, they are pivotal in materials science, particularly as stabilizing or capping agents in the synthesis of nanoparticles. ontosight.ai The reduction of these stable oxides back to their corresponding tertiary phosphines, a reaction of significant industrial relevance, can be achieved, although it often requires forcing conditions. mdpi.com

Significance of Tridodecylphosphine (B1619769) Oxide (TDPO) in Contemporary Chemical Research

Tridodecylphosphine oxide (TDPO), with the chemical formula P(C₁₂H₂₅)₃O, is a prominent member of the long-chain tertiary phosphine oxide family. Its three dodecyl groups, each a 12-carbon alkyl chain, attached to the central phosphorus atom, give it distinct physical and chemical properties that are leveraged in various fields of modern chemical research. ontosight.aistenutz.eu

One of the most significant areas of TDPO research is in nanomaterials science . It serves as a high-boiling point, coordinating solvent and a surface-capping agent in the synthesis of colloidal nanocrystals, such as cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS). researchgate.net In these syntheses, TDPO plays a crucial role in controlling the size, shape, and surface chemistry of the nanocrystals, which in turn dictates their photoluminescent properties. researchgate.net The use of TDPO, often in conjunction with other ligands like hexadecylamine (B48584) (HDA), has been instrumental in producing highly monodisperse nanocrystals with high photoluminescence quantum yields. researchgate.net

In the realm of solvent extraction , TDPO has been investigated for its ability to extract metal ions from aqueous solutions. For instance, it has shown potential in the extraction of uranium from sulfate (B86663) solutions. osti.gov The long alkyl chains enhance its solubility in organic diluents, making it an effective extractant. ontosight.ai While much of the foundational work in this area also involves the closely related trioctylphosphine (B1581425) oxide (TOPO), the principles and applications are often transferable to TDPO. nih.govrsc.orgijcce.ac.ir

Furthermore, TDPO and other long-chain phosphine oxides are important in coordination chemistry . They act as ligands that can coordinate to metal centers, influencing the properties and reactivity of the resulting metal complexes. rsc.org This has implications for catalysis, where phosphine ligands are widely used to modulate the activity and selectivity of metal catalysts. ontosight.ai

Scope and Objectives of the Academic Research Review on this compound

This review aims to provide a focused and detailed examination of this compound based on contemporary academic research. The primary objective is to synthesize and present the current understanding of TDPO, strictly adhering to its roles and properties as a chemical compound.

The scope of this review is centered on the following key areas:

Synthesis and Properties: A detailed look at the preparation methods and fundamental physicochemical properties of TDPO.

Coordination Chemistry: An exploration of TDPO's behavior as a ligand in the formation of coordination compounds.

Applications in Nanoparticle Synthesis: A comprehensive overview of its critical role in the controlled synthesis of various nanocrystals.

Applications in Solvent Extraction: An analysis of its utility as an extractant for metal ions.

This review will present detailed research findings and utilize data tables to summarize key information. By focusing exclusively on these academic and research-oriented aspects, this article will provide an authoritative overview of this compound's significance in chemical science.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₆H₇₅OP | stenutz.eu |

| Molar Mass | 554.96 g/mol | stenutz.eu |

| Appearance | Crystalline solid | rsc.org |

| Air Stability | Stable | rsc.org |

| Dipole Moment | 5.40 D | stenutz.eu |

Properties

IUPAC Name |

1-didodecylphosphoryldodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75OP/c1-4-7-10-13-16-19-22-25-28-31-34-38(37,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLCBJSJAACAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(CCCCCCCCCCCC)CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501967 | |

| Record name | Tridodecyl(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13176-23-3 | |

| Record name | Tridodecyl(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tridodecylphosphine Oxide and Analogous Systems

Established Synthetic Pathways to Tridodecylphosphine (B1619769) Oxide

Oxidation Reactions of Tridodecylphosphine Precursors

A primary and straightforward method for preparing tridodecylphosphine oxide is through the oxidation of its corresponding phosphine (B1218219), tridodecylphosphine. echemi.com This transformation is a common step in phosphine chemistry, as phosphines are readily oxidized to the more stable phosphine oxides. nih.gov Various oxidizing agents can be employed for this purpose. For instance, tertiary phosphines (R₃P) react with aqueous hydrogen peroxide (H₂O₂) to yield the corresponding phosphine oxide adducts (R₃P=O·(H₂O₂)ₓ). researchgate.net Subsequent treatment, such as heating under vacuum or using molecular sieves, can decompose the hydrogen peroxide adduct to afford the pure phosphine oxide. researchgate.net

Another common approach involves the use of sulfuryl chloride fluoride, which reacts rapidly with trialkylphosphines at room temperature. The reaction proceeds through a phosphonium (B103445) salt intermediate that subsequently eliminates to form the trialkylphosphine oxide. thieme-connect.de Air oxidation is also a feasible method, though it can sometimes lead to mixtures of products due to the insertion of oxygen into one or more P-C bonds. researchgate.net

The following table summarizes common oxidizing agents used for the conversion of tertiary phosphines to phosphine oxides:

| Oxidizing Agent | Reaction Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, room temperature | researchgate.net |

| Sulfuryl Chloride Fluoride (SO₂ClF) | Room temperature | thieme-connect.de |

| Air/Oxygen | Varies | researchgate.net |

Organometallic Approaches for Phosphorus-Carbon Bond Formation

The construction of the P-C bonds in trialkylphosphine oxides like this compound often relies on organometallic reagents. nih.gov Grignard reagents (RMgX) are particularly versatile for this purpose. acs.orggoogle.com One of the most fundamental methods involves the reaction of a phosphorus-containing starting material, such as phosphorus oxychloride (POCl₃) or phosphonates, with an appropriate Grignard reagent. acs.orgnih.gov For the synthesis of this compound, dodecylmagnesium bromide would be the Grignard reagent of choice.

The reaction of phosphonates with Grignard reagents provides a direct route to phosphine oxides. acs.org While historically this reaction was often low-yielding, recent advancements, such as the use of additives like sodium trifluoromethanesulfonate (B1224126) (NaOTf), have significantly improved the yields by preventing the formation of unreactive coordination oligomers. acs.org This method allows for the stepwise and controlled introduction of different alkyl or aryl groups to the phosphorus center. acs.org

Similarly, the reaction of dialkyl phosphites with an excess of an alkyl Grignard reagent can produce symmetrical secondary phosphine oxides. thieme-connect.com Unsymmetrical tertiary phosphine oxides can also be synthesized by the sequential treatment of phosphonodithioic acid S,S-di(p-tolyl) esters with two different Grignard reagents. acs.org

The following table provides examples of organometallic reactions for P-C bond formation in phosphine oxide synthesis:

| Phosphorus Source | Organometallic Reagent | Product Type | Reference |

| Phosphonates | Grignard Reagents | Tertiary Phosphine Oxides | acs.org |

| Dialkyl Phosphites | Grignard Reagents | Symmetrical Secondary Phosphine Oxides | thieme-connect.com |

| Phosphonodithioic Acid Esters | Grignard Reagents | Unsymmetrical Tertiary Phosphine Oxides | acs.org |

| Phosphoryl Trichloride (POCl₃) | Vinylmagnesium Bromide | Trivinylphosphine Oxide | nih.gov |

Advanced and Sustainable Synthetic Strategies for this compound

Green Chemistry Principles in Phosphine Oxide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis, and the production of phosphine oxides is no exception. researchgate.net Green chemistry principles focus on aspects such as atom economy, the use of less hazardous reagents, and solvent-free or catalyst-free conditions. rsc.orgthieme-connect.comresearchgate.net

One notable green approach is the catalyst- and solvent-free hydrophosphorylation of ketones with secondary phosphine oxides, which yields tertiary α-hydroxyphosphine oxides with high atom economy. thieme-connect.com Another example is the photoinduced synthesis of C2-linked phosphine oxides, which proceeds under mild, metal-free conditions with 100% atom economy. rsc.org Furthermore, the reduction of γ-phosphonylketones using sodium borohydride (B1222165) supported on alumina (B75360) under solvent-free conditions provides a rapid and green route to γ-hydroxyphosphonate and phosphine oxide derivatives. researchgate.net

The deoxygenation of phosphine oxides back to phosphines, a key step in phosphorus recycling, has also been a focus of green chemistry research. Methods using reagents like tetramethyldisiloxane (TMDS) or polymethylhydrosiloxane (B1170920) (PMHS) under microwave and solvent-free conditions offer a greener alternative to traditional reducing agents. researchgate.net

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal synthesis are methods that utilize solvents (organic or water, respectively) under elevated temperatures and pressures to produce a wide range of materials, including nanoparticles and metal oxides. sigmaaldrich.comresearchgate.netsapub.org While not a primary route for the direct synthesis of simple trialkylphosphine oxides like this compound, these methods are crucial for creating more complex, functionalized materials where phosphine oxides may be a component or a surface ligand.

For example, cadmium selenide (B1212193) (CdSe) quantum dots can be prepared by dissolving cadmium oxide in trioctylphosphine (B1581425) oxide (TOPO) and trioctylphosphine (TOP), where TOPO acts as both a high-boiling solvent and a capping agent to control nanoparticle growth. sigmaaldrich.com The synthesis of various metal oxide nanoparticles, such as iron oxide, copper oxide, and zinc oxide, can be achieved through hydrothermal or solvothermal methods. sapub.orgrsc.orgum.edu.myplos.org In these syntheses, long-chain phosphine oxides like this compound can play a role as surfactants or stabilizing agents, influencing the size, shape, and properties of the resulting nanomaterials.

These methods are particularly valuable for creating advanced materials with specific morphologies, such as nanorods, nanowires, and nanospheres. mdpi.comrsc.org For instance, a one-step hydrothermal/solvothermal method has been used to prepare platinum-titanium dioxide catalysts for biobutanol oxidation. mdpi.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic routes and improving yields. Mechanistic studies have shed light on several key transformations.

In the oxidation of phosphines, the reaction with disulfides in the presence of water is proposed to proceed via a nucleophilic attack of the phosphine on the S-S bond, forming a thiophosphonium cation intermediate. This intermediate is then hydrolyzed by water to produce the phosphine oxide and a thiol. mdpi.com

For organometallic routes, investigations into the reaction of phosphonates with Grignard reagents have revealed that in the absence of an additive like NaOTf, the reaction is hindered by the formation of covalent coordination oligomers of magnesium and phosphorus species. The additive is believed to prevent this oligomerization, allowing the reaction to proceed to the desired phosphine oxide. acs.org Mechanistic studies suggest that a five-coordinate phosphorus species, rather than a phosphinate, is the key reaction intermediate. acs.org

The reduction of tertiary phosphine oxides, the reverse reaction, has also been studied mechanistically. For example, the reduction using a Ti(O-i-Pr)₄/hydrosiloxane system is proposed to proceed via a single electron transfer (SET) mechanism, as evidenced by the detection of a Ti(III) species using electron spin resonance (ESR) spectroscopy. researchgate.net

Coordination Chemistry of Tridodecylphosphine Oxide

Ligand Properties of Tridodecylphosphine (B1619769) Oxide and its Coordination Modes

Tridodecylphosphine oxide, with the formula P(C₁₂H₂₅)₃O, is characterized as a hard Lewis base. The primary site of coordination is the oxygen atom of the phosphoryl group (P=O). The P-O bond is highly polar, with a significant partial negative charge on the oxygen atom, making it an excellent donor for hard and borderline metal ions. The three long dodecyl chains are a defining feature, imparting high solubility in non-polar organic solvents and significant steric bulk around the coordination site.

The coordination of TDPO to a metal center occurs almost invariably through the oxygen atom, forming a metal-oxygen (M-O) bond. researchgate.net The basicity of the phosphine (B1218219) oxide, a key factor in its coordinating ability, is influenced by the inductive effects of the alkyl substituents on the phosphorus atom. staffs.ac.uk In the gas phase, the basicity follows the expected trend based on the electron-donating ability of the alkyl groups. staffs.ac.uk

Common coordination modes for monodentate phosphine oxides like TDPO lead to the formation of adducts with metal salts. For instance, with tetravalent metal halides (MX₄), TDPO can form complexes with the general stoichiometry MX₄(TDPO)₂. rsc.org Depending on the steric requirements of the metal center and the ligands, these complexes can adopt different geometries, such as cis or trans configurations. rsc.org For example, while smaller ligands might favor a cis arrangement, the bulky nature of the tridodecyl groups in TDPO could favor a trans configuration to minimize steric hindrance, similar to what is observed with tri-n-octylphosphine oxide (TOPO). rsc.org

The coordination modes can be diverse, including the formation of simple mononuclear complexes or acting as a bridging ligand in polynuclear structures, although the latter is less common for simple monodentate phosphine oxides. staffs.ac.uk In solution, the coordination is often dynamic, with the potential for ligand dissociation, especially in coordinating solvents. staffs.ac.uk

Complexation Thermodynamics and Kinetics with Metal Ions

The formation of complexes between this compound and metal ions is governed by thermodynamic and kinetic factors. These include the stability of the formed complexes and the rate at which they form, which are influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.

The stoichiometry of metal complexes with phosphine oxides can vary. Common stoichiometries observed include 1:1, 1:2, 1:3, and 2:1 (metal:ligand), depending on the metal ion's coordination number and the steric profile of the ligand. staffs.ac.uk For instance, lanthanide nitrates often form [Ln(NO₃)₃(R₃PO)₃] complexes. staffs.ac.uk

Below is an interactive table showing representative stability constants for complexes of the analogous ligand Trioctylphosphine (B1581425) oxide (TOPO) with Thorium(IV), which illustrates the typical magnitudes of these values.

| Metal Ion | Ligand | Log β₁ | Log β₂ | Log β₃ | Conditions |

| Th(IV) | TOPO | 4.65 | 8.60 | 11.85 | 1 M (H,Na)ClO₄, Benzene |

| Th(IV) | TBP | 4.25 | 7.95 | 11.00 | 1 M (H,Na)ClO₄, Benzene |

Data sourced from a study on actinide complexation, illustrating trends for similar phosphine oxides. researchgate.net TBP (Tri-n-butyl phosphate) is included for comparison.

The data indicates that TOPO forms highly stable complexes with Th(IV), with stability increasing with the number of coordinated ligands. The trend TOPO > TBP suggests that the alkylphosphine oxide is a stronger complexing agent than the phosphate (B84403) ester, reflecting its higher basicity. researchgate.net

The oxidation state of a metal ion plays a crucial role in its complexation with this compound. rsc.org This behavior can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle. The oxygen atom in TDPO is a hard Lewis base. Consequently, it forms more stable complexes with hard Lewis acids.

Metal ions in higher oxidation states have a greater charge density and are considered harder acids. For example, Fe(III) is a harder acid than Fe(II), and Cr(VI) is harder than Cr(III). rsc.org Therefore, TDPO is expected to form significantly more stable complexes with metal ions in their higher oxidation states. This increased stability is due to a stronger electrostatic interaction between the highly charged metal cation and the partial negative charge on the phosphine oxide oxygen.

The binding energy of metal-ligand complexes shows a clear trend with the metal's oxidation state; for instance, the calculated binding energy for carboxylate complexes with chromium follows the order Cr(VI) > Cr(V) > Cr(IV) > Cr(III) > Cr(II) > Cr(I). rsc.org A similar trend is anticipated for TDPO complexes. This principle is fundamental in designing solvent extraction systems, where ligands like TDPO can be used to selectively extract metals in specific oxidation states from aqueous solutions into an organic phase. The stability of the complex directly influences the efficiency of this extraction process.

Supramolecular Assembly and Self-Organization Driven by this compound

The structure of this compound, featuring a polar phosphine oxide headgroup and three long, nonpolar dodecyl tails, makes it an amphiphilic molecule. This amphiphilicity is a key driver for its participation in supramolecular assembly and self-organization. mdpi.com When TDPO coordinates to metal ions, it forms metal-ligand complexes that can act as building blocks for larger, ordered architectures. frontiersin.orgnih.gov

The self-assembly process is driven by a combination of non-covalent interactions. The primary interactions include:

Coordination Bonds: The M-O bond between the metal ion and the TDPO ligand provides the initial connection, forming a well-defined node. frontiersin.org

Van der Waals Forces: The long dodecyl chains of the TDPO ligands can interact with each other through van der Waals forces. These interactions are significant and can lead to the formation of organized domains, similar to the hydrophobic core of a micelle. mdpi.com

These interactions can lead to the formation of various supramolecular structures. In solution, TDPO-metal complexes can self-assemble into reverse micelles, where the polar metal-phosphine oxide cores are shielded from the nonpolar solvent by the outward-facing alkyl chains. In aqueous systems, if dispersed, they could form micelles or vesicles. mdpi.com The coordination of TDPO to metal centers can also facilitate the templated growth of nanomaterials, where the TDPO molecules form a dynamic layer on the surface of a growing nanoparticle, controlling its size, shape, and solubility. d-nb.infounimi.it The self-organization process is a thermodynamically driven phenomenon where local interactions between the individual components lead to the spontaneous formation of a more ordered, large-scale structure.

Applications of Tridodecylphosphine Oxide in Advanced Separation Processes

Solvent Extraction Systems Incorporating Tridodecylphosphine (B1619769) Oxide

Solvent extraction processes utilizing Tridodecylphosphine oxide, often in a diluent like kerosene, are prominent in the separation of metal ions from aqueous solutions, particularly from acidic media such as nitric acid. These systems are integral to nuclear fuel reprocessing, where they are used to partition long-lived radioactive elements.

The extraction of metal ions by this compound and its analogues (such as Trioctylphosphine (B1581425) oxide, TOPO) proceeds through several key mechanisms. The dominant mechanism is often dictated by the specific conditions of the aqueous phase, including acidity, anion concentration, and the nature of the metal ion itself.

The primary mechanism by which neutral organophosphorus compounds like this compound extract metal ions is through solvation. In this process, the oxygen atom of the highly polar phosphine (B1218219) oxide group acts as a Lewis base, donating electron density to the metal cation to form a neutral, organophilic complex. nih.gov This mechanism is particularly effective for the extraction of metal salts, such as nitrates and chlorides, from acidic aqueous solutions.

The general equilibrium for the extraction of a metal nitrate, M(NO₃)ₓ, can be represented as:

Mⁿ⁺(aq) + nNO₃⁻(aq) + yTDPO(org) ⇌ M(NO₃)ₙ·yTDPO(org)

Here, TDPO represents this compound. The stoichiometry of the extracted complex (the value of 'y') depends on the coordination number of the metal ion and the extraction conditions. For example, studies on the extraction of Neodymium(III) from nitric acid solutions using trialkyl phosphine oxide (TAPO) have shown the formation of stable Nd(III)-TAPO complexes in the organic phase. researchgate.net The efficiency of this extraction is directly related to the basicity of the P=O group; phosphine oxides are among the most basic and therefore most efficient extractants in this class, followed by phosphinates, phosphonates, and phosphates. nih.gov

Under certain conditions, particularly in highly acidic solutions, this compound can participate in an anion exchange or ion-pair formation mechanism. This occurs when the phosphine oxide molecule is first protonated by the strong acid in the aqueous phase. rsc.org The resulting protonated extractant, [TDPO-H]⁺, becomes a large organic cation capable of pairing with a negatively charged metal complex (a metalate anion) to form a neutral, extractable ion pair. rsc.org

This mechanism is prevalent in systems with high concentrations of anions like chloride, which can form stable anionic complexes such as [MClₓ]ⁿ⁻. rsc.org The extraction equilibrium can be described in two steps:

Protonation: TDPO(org) + H⁺(aq) + A⁻(aq) ⇌ [TDPO-H]⁺A⁻(org)

Ion Exchange: n[TDPO-H]⁺A⁻(org) + [MXₙ]ⁿ⁻(aq) ⇌ ([TDPO-H]⁺)ₙ[MXₙ]ⁿ⁻(org) + nA⁻(aq)

This process allows for the extraction of metals that form stable anionic complexes, which would not be efficiently extracted via a simple solvation mechanism. The loading of the metal is favored by lowering the pH of the aqueous phase, which promotes protonation of the extractant. rsc.org

Synergism is a phenomenon in solvent extraction where the combined effect of two extractants is significantly greater than the sum of their individual effects. nih.gov this compound is a powerful synergistic agent, often used in conjunction with acidic chelating extractants like β-diketones (e.g., Thenoyltrifluoroacetone, TTA) or acidic organophosphorus compounds.

In these systems, the acidic extractant first forms a neutral chelate with the metal ion, which may still be hydrated. The neutral phosphine oxide then acts as an adduct-forming agent, displacing residual water molecules from the metal's coordination sphere to form a more lipophilic and stable ternary complex. researchgate.net This "adduct" is more readily extracted into the organic phase. For example, the synergistic extraction of Cobalt(II) with TTA and Trioctylphosphine oxide (TOPO) involves the formation of a Co(TTA)₂(TOPO) species. researchgate.net Similarly, a remarkably large synergistic effect, enhancing extraction by 5 to 8 orders of magnitude, has been observed for lanthanide ions using mixtures of 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone and certain phosphoryl-containing podands. semanticscholar.org

This mechanism enhances both the efficiency and, in some cases, the selectivity of the separation process.

One of the most critical applications of trialkylphosphine oxides is in the partitioning of actinides from high-level liquid waste (HLLW) generated during the reprocessing of spent nuclear fuel. researchgate.netresearchgate.netnih.gov The TRPO process, developed in China, utilizes a solution of 30% (v/v) trialkylphosphine oxide in an aliphatic diluent like kerosene to co-extract trivalent, tetravalent, and hexavalent actinides from nitric acid streams. researchgate.nettandfonline.com This process is designed to separate long-lived alpha-emitting actinides, thereby reducing the long-term radiotoxicity of the nuclear waste. tandfonline.com

Hot tests performed with actual HLLW have demonstrated the effectiveness of the TRPO process. researchgate.nettandfonline.com Actinides such as Americium, Neptunium, Plutonium, and Uranium, as well as the fission product Technetium-99, are efficiently extracted from the waste solution into the TRPO-kerosene phase. tandfonline.com Subsequently, the extracted actinides can be selectively stripped back into an aqueous phase using different reagents, allowing for their separation from one another. researchgate.nettandfonline.com

The table below summarizes the results from a hot test of the TRPO process on highly saline HLLW, demonstrating the high decontamination factors achieved and the conditions for selective stripping.

| Element/Activity | Decontamination Factor (D.F.) | Stripping Agent | Stripping Condition |

|---|---|---|---|

| Total α Activity | 588 | - | - |

| Technetium (Tc) | 125 | - | - |

| Americium (Am) | - | Nitric Acid (HNO₃) | 5.5 mol/L |

| Neptunium/Plutonium (Np/Pu) | - | Oxalic Acid (H₂C₂O₄) | 0.6 mol/L |

| Uranium (U) | - | Sodium Carbonate (Na₂CO₃) | 5% |

Data sourced from a hot test of the TRPO process on highly saline HLLW. researchgate.nettandfonline.com

A significant challenge in nuclear waste partitioning is the separation of minor actinides (MAs), primarily trivalent Americium (Am³⁺) and Curium (Cm³⁺), from the chemically similar trivalent lanthanide (Ln³⁺) fission products. researchgate.netresearchgate.net Lanthanides have large neutron absorption cross-sections and must be removed before the actinides can be transmuted in nuclear reactors. researchgate.net Due to their similar ionic radii and charge, O-donor extractants like this compound co-extract MAs and lanthanides with poor selectivity. researchgate.netutwente.nl

Extraction of Actinide Elements by this compound

Role in Nuclear Fuel Cycle Reprocessing

The reprocessing of spent nuclear fuel is a critical step in the nuclear fuel cycle, aimed at recovering valuable materials, primarily uranium and plutonium, and separating them from fission products and minor actinides. nih.gov One of the most well-known processes for the separation of transuranic elements is the TRUEX (TransUranic EXtraction) process. The standard TRUEX process utilizes a solvent containing octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) in conjunction with tributyl phosphate (B84403) (TBP) in a hydrocarbon diluent. sci-hub.se

While this compound belongs to the broader class of trialkyl phosphine oxides (TRPO), which have been investigated for their potential in actinide and lanthanide separation, its specific role within the established TRUEX process is not prominently documented. nih.gov Organophosphorus extractants, in general, are crucial for their strong extraction capabilities in spent fuel reprocessing. nih.gov The separation of actinides from lanthanides is a significant challenge due to their similar chemical properties. researchgate.net Research in this area continues to explore various extractants, including different phosphine oxides, to optimize separation efficiency and process safety. nih.govresearchgate.net

Extraction of Rare Earth Elements with this compound

Rare earth elements (REEs) are a group of seventeen chemically similar metallic elements that are essential for numerous high-technology applications. Their separation from one another is a challenging task due to their similar ionic radii and chemical properties. This compound has shown promise in the selective extraction of these elements.

Research has demonstrated that trialkylphosphine oxides can effectively extract rare earth element chlorides from aqueous solutions. In a study using a heteroradical trialkylphosphine oxide, it was observed that the distribution coefficients for lanthanides increase with the rising atomic number of the elements. osti.gov This indicates a preferential extraction of heavier rare earth elements over lighter ones. The separation factors between lutetium (Lu) and lanthanum (La), the heaviest and lightest of the lanthanide series respectively, were found to be significant, highlighting the potential for selective separation. osti.gov

Furthermore, synergistic extraction systems have been investigated to enhance the separation of REEs. A study utilizing a mixture of bis(2,4,4-trimethylpentyl) dithiophosphinic acid and a trialkyl phosphine oxide (a commercial mixture containing this compound) demonstrated a significant improvement in the selectivity between yttrium and the heavier lanthanides.

Separation Factors for Rare Earth Elements

| Element Pair | Separation Factor (Lu/La) with Trialkylphosphine Oxide (Chlorides) | Separation Factor (Lu/La) with Trialkylphosphine Oxide (Nitrates) |

|---|---|---|

| Lu/La | 100 | 80 |

Data derived from a study on the extraction of rare earth element chlorides and nitrates with a heteroradical trialkylphosphine oxide. osti.gov

The recovery of rare earth elements is crucial not only from primary ores but also from secondary resources such as electronic waste (e-waste). mtech.edu While specific studies on this compound for this purpose are limited, research on the closely related compound trioctylphosphine oxide (TOPO) provides valuable insights. TOPO has been incorporated into polymer membranes for the recovery of neodymium (Nd) and praseodymium (Pr) from Nd-Fe-B magnets found in computer hard disk drives. researchgate.net This suggests that this compound, with its similar chemical structure, could also be a viable extractant for the recovery of REEs from such secondary sources. The general process for recovering REEs from ores involves leaching the powdered ore with a mineral acid, followed by separation and precipitation to obtain rare earth oxides. mtech.edu

Extraction of Platinum Group Metals Utilizing this compound

Platinum group metals (PGMs), which include platinum, palladium, rhodium, ruthenium, iridium, and osmium, are highly valuable for their catalytic and electronic properties. Their recovery from spent catalysts and other secondary sources is of significant economic importance.

The solvent extraction of PGMs from chloride media has been investigated using various extractants. A study on the separation of rhodium (Rh) and platinum (Pt) using tri-octylphosphine oxide (TOPO), a compound structurally similar to this compound, revealed a significant enhancement in the separation factor in the presence of aluminum chloride (AlCl₃). primescholars.com In the absence of AlCl₃, the extraction of both metals was moderate. However, the addition of AlCl₃ drastically increased the extraction of Rh(III) while sharply decreasing the extraction of Pt(IV). primescholars.com This effect is attributed to the interaction between AlCl₃ as a Lewis acid and the chloro-complexes of the metal ions. primescholars.com This finding suggests a promising method for the selective separation of rhodium from platinum, which could be applicable to systems using this compound.

Effect of AlCl₃ on the Extraction of Rh(III) and Pt(IV) with Tri-octylphosphine oxide (TOPO)

| AlCl₃ Concentration (M) | Rh(III) Extraction (%) | Pt(IV) Extraction (%) |

|---|---|---|

| 0.0 | ~22 | ~45 |

| 0.5 | - | ~0 |

| 2.0 | >95 | - |

Data from a study on the solvent extraction of rhodium(III) and platinum(IV) in 2 M hydrochloric acid with tri-octyl phosphine oxide. primescholars.com

Extraction of Uranium Species by this compound

This compound and its analogues are effective extractants for uranium from various aqueous solutions, particularly from acidic media such as phosphoric acid and nitric acid. Synergistic extraction, where a mixture of extractants provides enhanced extraction capabilities compared to the individual components, is a common strategy.

A well-established process for recovering uranium from wet-process phosphoric acid involves the use of a synergistic mixture of di(2-ethylhexyl)phosphoric acid (D2EHPA) and trioctylphosphine oxide (TOPO) in a suitable diluent. researchgate.netgct.com.tniaea.org This D2EHPA/TOPO system has been shown to be highly efficient and selective for the extraction of uranium. gct.com.tn Given the chemical similarity, this compound is expected to exhibit comparable synergistic behavior in such systems.

In nitric acid media, synergistic extraction of uranium(VI) has been observed with mixtures of 2-ethylhexyl phosphonic acid-mono-2-ethylhexyl ester (PC88A) and neutral extractants like TOPO. researchgate.net The extraction efficiency in these systems is influenced by the acidity of the aqueous phase.

Parametric Studies on Extraction Efficiency and Selectivity

The efficiency and selectivity of metal extraction using this compound are influenced by several key parameters. While comprehensive parametric studies specifically on this compound are not extensively available, the general behavior of trialkyl phosphine oxides in solvent extraction systems provides a strong indication of the expected trends.

Effect of Diluent: The choice of diluent can significantly impact the extraction efficiency and, in some cases, the stoichiometry of the extracted metal complex. wsu.eduresearchgate.netnih.gov The diluent's properties, such as polarity and its ability to form hydrogen bonds, can influence the aggregation of the extractant in the organic phase and the solvation of the extracted complex. mdpi.com For the extraction of rare earth elements, aliphatic nonpolar diluents have been shown to be more effective than aromatic or polar ones when using certain organophosphorus extractants. researchgate.netresearchgate.net

Effect of Temperature: The extraction of metal ions is a thermodynamic process, and temperature can have a notable effect on the extraction equilibrium. For the extraction of rare earth elements with some organophosphorus extractants, an increase in temperature has been shown to decrease the extraction efficiency, indicating that the extraction process is exothermic. researchgate.netmurdoch.edu.au Conversely, in some systems, an increase in temperature can lead to faster kinetics, allowing for shorter contact times to reach equilibrium.

Effect of Aqueous Phase Acidity: The concentration of acid in the aqueous phase is a critical parameter, particularly for the extraction of metals from nitric or hydrochloric acid solutions. For the extraction of uranium(VI) with a synergistic mixture of PC88A and TOPO, synergistic extraction was observed between 0.5 and 6 M HNO₃. researchgate.net The distribution ratio of the metal can either increase or decrease with acidity, depending on the specific extraction mechanism and the metal species present in the aqueous phase.

Synergistic Effects: The combination of this compound with other extractants, particularly acidic extractants like D2EHPA or PC88A, can lead to a significant enhancement in extraction efficiency, a phenomenon known as synergism. gct.com.tnresearchgate.net This is often due to the formation of a more stable and more lipophilic mixed-ligand complex in the organic phase.

Effects of Aqueous Phase Composition (e.g., acid concentration, salting-out agents)

The composition of the aqueous phase is a critical factor that significantly influences the efficiency of metal extraction using this compound. Key parameters include the concentration of acid and the presence of salting-out agents, which can alter the chemical equilibrium and enhance the transfer of metal complexes into the organic phase.

Acid Concentration: The concentration of acid in the aqueous feed solution plays a dual role in the extraction process. Initially, an appropriate acid concentration is necessary to form extractable neutral metal-anion species. However, at very high concentrations, the acid itself can be co-extracted by the phosphine oxide, leading to competition with the metal complex and a subsequent decrease in extraction efficiency. nih.govcureusjournals.com

For instance, studies on the extraction of cobalt(II) from nitrate solutions using the closely related Trioctylphosphine oxide (TOPO) demonstrate this dependency. At a higher TOPO concentration (0.005M), extraction efficiency was observed to decrease as the nitric acid (HNO₃) concentration increased from 0.005M to higher levels. cureusjournals.com Conversely, at a lower TOPO concentration (0.0025M), the extraction efficiency first improved with rising HNO₃ concentration, reaching a peak at 0.1M before declining. cureusjournals.comcureusjournals.com This indicates an optimal acid concentration exists for specific metal-extractant systems. Similarly, the extraction of thorium(IV) with TOPO is highly pH-dependent, with optimal transport occurring at a pH of 1.00. nih.gov As the pH increases, hydrolysis of thorium ions can reduce the formation of the extractable complex, thereby lowering efficiency. nih.gov

Table 1: Effect of Nitric Acid (HNO₃) Concentration on Cobalt(II) Extraction with TOPO This table illustrates the relationship between acid concentration and extraction efficiency for a compound analogous to TDPO.

Salting-Out Agents: The addition of neutral salts, or salting-out agents, to the aqueous phase can significantly enhance metal extraction. cureusjournals.com These agents increase the activity of the extracting species and reduce the solubility of the metal complex in the aqueous phase, promoting its transfer to the organic phase. Research on cobalt(II) extraction with TOPO showed that adding potassium nitrate (KNO₃) to the aqueous phase markedly improved extraction. The efficiency increased with the concentration of KNO₃, reaching a maximum of 98.7% at 0.2M KNO₃. cureusjournals.comcureusjournals.com Similarly, in the extraction of oxalic acid by trialkylphosphine oxides (TRPO), the effectiveness of different salting-out agents was found to follow the order: MgCl₂ > NaCl > KCl. researchgate.net

Table 2: Influence of Salting-Out Agent (KNO₃) on Cobalt(II) Extraction Data showing the positive effect of a salting-out agent on extraction efficiency with TOPO, an analogue of TDPO.

Influence of Organic Phase Diluents and Modifiers

Diluents: The diluent is the organic solvent that carries the extractant. It affects the physical properties of the organic phase, such as viscosity and density, and can influence the extraction mechanism and efficiency. researchgate.net The choice of diluent impacts the solubility of the extractant-metal complex and can affect phase disengagement. In studies involving the extraction of oxalic acid with trialkylphosphine oxide (TRPO), a range of diluents were tested, and the extraction capability was found to decrease in the following order: methyl isobutyl ketone (MIBK) > butyl acetate > cyclohexane = benzene > carbon tetrachloride > 1-octanol > trichloromethane. researchgate.net This sequence highlights that the polarity and chemical nature of the diluent are crucial factors. For instance, aliphatic diluents like kerosene are often preferred over aromatic ones because they have lower solubility in water. researchgate.net

Modifiers: Phase modifiers are often added to the organic phase to prevent the formation of a "third phase"—an organic-rich phase that is heavy and can disrupt the operation of extraction equipment. academie-sciences.fracademie-sciences.fr This phenomenon often occurs at high metal and acid loadings. Modifiers are typically long-chain alcohols (e.g., isodecanol, tridecanol, n-octanol) or other polar reagents like tributyl phosphate (TBP). academie-sciences.frresearchgate.net They work by increasing the polarity of the organic diluent, which improves the solubility of the extracted metal-TDPO complex and prevents the aggregation that leads to phase splitting. academie-sciences.frresearchgate.net The addition of a modifier can shift the third-phase formation limits to higher acid concentrations, allowing for more robust operating conditions. researchgate.net

Temperature and Kinetic Considerations in this compound Extraction Systems

The rate and efficiency of extraction are influenced by both temperature and the inherent kinetics of the system.

Table 3: Effect of Temperature on Thorium(IV) Extraction Kinetics using TOPO This table shows how temperature can influence the rate of metal uptake in a system analogous to TDPO.

Kinetics: The kinetics of extraction describe how quickly the system reaches equilibrium. This is a crucial factor for industrial applications as it determines the required contact time between the aqueous and organic phases. The extraction process involves the transfer of the metal species from the aqueous phase to the interface, a chemical reaction to form the complex with TDPO, and the transfer of this complex into the bulk organic phase. mdpi.com The rate-limiting step can be either diffusion-controlled or chemically controlled. mdpi.com Studies on thorium extraction with TOPO showed that as the concentration of the extractant increased, the complexation was faster, which increased the extraction rate. nih.gov Understanding the kinetics is essential for designing efficient contactors (e.g., mixer-settlers) and optimizing the process to achieve high throughput.

Back-Extraction and Stripping Methodologies for Metal Recovery

Once the metal has been selectively extracted into the TDPO-containing organic phase, it must be recovered in a purified, concentrated form. This is achieved through a back-extraction or stripping process, where the loaded organic phase is contacted with a stripping solution that reverses the extraction equilibrium.

The most common method involves using an acidic solution as the stripping agent. nih.gov The high concentration of H⁺ ions in the stripping solution protonates the TDPO or shifts the equilibrium, causing the metal-TDPO complex to break apart and release the metal ion back into the aqueous phase. The effectiveness of stripping is highly dependent on the type and concentration of the acid. For instance, in the recovery of thorium(IV) from a loaded TOPO organic phase, a 0.10 M sulfuric acid (H₂SO₄) solution was highly effective, achieving rapid and high-efficiency re-uptake of the metal. nih.gov As the H₂SO₄ concentration was increased, however, the stripping rate and capacity decreased. nih.gov

Table 4: Effect of Sulfuric Acid (H₂SO₄) Concentration on Thorium(IV) Stripping Data from a TOPO system illustrating the efficiency of metal recovery from the loaded organic phase.

Alternative methodologies are also being explored. Galvanic stripping, for example, is an electrochemical alternative to conventional chemical stripping that uses solid metals as a reductant directly in the loaded organic phase. k-state.edu This can be advantageous for certain metal systems, allowing for recovery under ambient pressure and temperature. k-state.edu Following stripping, the regenerated TDPO in the organic phase can be recycled back to the extraction stage, while the metal-rich stripping solution is sent for further processing, such as precipitation or electrowinning, to obtain the final product. k-state.edumdpi.com

Integration of this compound in Novel Separation Flowsheets

The versatility of TDPO allows for its integration into innovative and complex separation flowsheets designed to tackle challenging separation tasks, such as processing polymetallic ores or industrial waste streams. epj-conferences.org Modern hydrometallurgical processes often require multiple steps of leaching, purification, and recovery, where a selective solvent extraction stage using TDPO can be a cornerstone of the flowsheet.

One area of innovation is the development of hybrid separation systems. For example, TDPO and its analogues can be incorporated into polymer inclusion membranes (PIMs). In these systems, the extractant is embedded within a solid polymer matrix, which then serves as a highly selective barrier for the transport of metal ions between two aqueous solutions. researchgate.net A study utilizing a mixture of TOPO and Aliquat 336 in a PIM demonstrated the successful separation of zinc(II) from copper(II) ions. researchgate.net Such configurations can reduce the consumption of organic solvents, simplify the process, and combine extraction and stripping into a single continuous operation.

Furthermore, TDPO can be part of synergistic solvent extraction systems, where it is mixed with other extractants (e.g., acidic or chelating extractants) to achieve enhanced selectivity or extraction efficiency that is greater than the sum of the individual components. These tailored organic phases can be integrated into complex flowsheets for the separation of chemically similar metals, such as rare earth elements, or for the selective removal of valuable or hazardous metals from complex aqueous matrices.

Interfacial Phenomena Associated with Tridodecylphosphine Oxide

Adsorption Behavior of Tridodecylphosphine (B1619769) Oxide at Liquid-Liquid and Liquid-Gas Interfaces

The adsorption of surfactants at liquid interfaces is a primary determinant of their function. uomustansiriyah.edu.iqsurfactantassociates.com In the case of TDPO, which is soluble in both aqueous and organic phases like hexane (B92381), its adsorption behavior is influenced by its partitioning between the two solvents. nih.gov Studies using techniques like drop profile analysis tensiometry have been employed to understand the dilational visco-elasticity of TDPO adsorption layers at the water/hexane interface. nih.gov These investigations reveal that the exchange of TDPO molecules between the bulk phases and the interface is a diffusion-controlled process. nih.gov

At the air-water interface, the adsorption of TDPO leads to a reduction in surface tension. The presence of other volatile organic compounds, such as hexane vapor, can enhance the adsorption of TDPO. mdpi.com This co-adsorption phenomenon can lead to a more significant decrease in surface tension than what would be observed with TDPO alone. mdpi.com The adsorbed layer of TDPO at the air-water interface can influence the subsequent adsorption of other species from the gas phase. mdpi.com

The efficiency of a surfactant is often characterized by its ability to lower the surface or interfacial tension, which is directly related to the amount of surfactant adsorbed at the interface. uomustansiriyah.edu.iq The table below presents data on the adsorbed amount of a similar phosphine (B1218219) oxide surfactant, tridecyl dimethyl phosphine oxide (C13DMPO), at an aqueous solution drop surface, illustrating the relationship between bulk concentration and surface coverage. mdpi.com

Table 1: Adsorbed Amount of Tridecyl Dimethyl Phosphine Oxide (C13DMPO) at an Aqueous Solution Drop Surface

| Initial Concentration (µmol/L) | Adsorbed Amount (µmol/m²) |

|---|---|

| 1 | 0.47 |

This table is interactive. Users can sort and filter the data.

The data indicates that even at low initial concentrations, a significant amount of the surfactant adsorbs to the interface, though it may be well below the maximum possible adsorbed amount. mdpi.com

Interfacial Tension Reduction and its Mechanistic Basis in Tridodecylphosphine Oxide Systems

The accumulation of surfactant molecules at an interface leads to a reduction in interfacial tension (IFT). nih.gov This phenomenon is a direct consequence of the amphiphilic nature of surfactants like TDPO, where the hydrophilic head group orients towards the aqueous phase and the hydrophobic tails towards the non-polar phase (e.g., oil or air). uomustansiriyah.edu.iq This molecular arrangement disrupts the cohesive forces between the molecules of the bulk phases at the interface, thereby lowering the energy required to create a new interfacial area. uomustansiriyah.edu.iqnih.gov

The mechanism of IFT reduction by surfactants involves several factors:

Adsorption at the Interface: As surfactant molecules adsorb, they replace the solvent molecules at the interface, leading to a decrease in the cohesive energy. nih.gov

Molecular Orientation: The orientation of the surfactant molecules at the interface plays a crucial role. An optimal packing and orientation of the molecules will lead to a more significant reduction in IFT. nih.gov

Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in the bulk solution form aggregates called micelles. nih.govwikipedia.org This process can indirectly influence the IFT by maintaining a constant monomer concentration at the interface. nih.gov

In systems containing TDPO, the reduction in IFT is a key parameter. For instance, in applications like enhanced oil recovery, lowering the IFT between oil and water is essential to mobilize trapped oil. omicsonline.org The effectiveness of IFT reduction can be influenced by factors such as temperature, salinity, and the presence of other chemical species. mdpi.com Research on similar surfactant systems has shown that IFT can be reduced from values around 29-32 mN/m to as low as 6-12 mN/m with increasing surfactant concentration. nih.gov

The following table illustrates the effect of a polymeric surfactant concentration on the interfacial tension between oil and water, providing a general example of this phenomenon.

Table 2: Effect of Polymeric Surfactant Concentration on Interfacial Tension (IFT)

| Surfactant Concentration (ppm) | IFT in Deionized Water (mN/m) | IFT in Diluted Sea Water (mN/m) |

|---|---|---|

| 0 | 29 | 32 |

| 2000 | 10 | 17 |

| 3500 | 6 | 12 |

This table is interactive. Users can sort and filter the data.

This data demonstrates a clear trend of decreasing IFT with increasing surfactant concentration. nih.gov

Role of this compound in Emulsion and Micelle Formation

Emulsion Formation:

Emulsions are dispersions of one immiscible liquid in another, stabilized by a third component, typically a surfactant. kinampark.com TDPO, with its surface-active properties, can act as an emulsifier, facilitating the formation and stabilization of emulsions. wur.nl The process of emulsion formation involves breaking down large droplets of the dispersed phase into smaller ones and preventing them from coalescing. kinampark.comwur.nl TDPO achieves this by adsorbing at the oil-water interface, creating a protective film that reduces interfacial tension and provides a barrier against droplet coalescence. kinampark.com The stability and type of emulsion (oil-in-water or water-in-oil) formed depend on the properties of the surfactant, including its hydrophilic-lipophilic balance (HLB). kinampark.com

Micelle Formation:

Above the critical micelle concentration (CMC), surfactant molecules in a solution self-assemble into organized aggregates called micelles. wikipedia.orgmpg.de In aqueous solutions, normal micelles are formed where the hydrophobic tails of TDPO would be sequestered in the core, and the hydrophilic phosphine oxide heads would form the outer corona, in contact with water. wikipedia.org The formation of micelles is a dynamic equilibrium process and is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic chains and water. mpg.de

The formation of micelles is a crucial aspect of surfactant behavior and has several implications:

Solubilization: Micelles can encapsulate hydrophobic substances in their core, increasing their apparent solubility in the aqueous phase. mpg.de

Controlled Delivery: In various applications, micelles can be used as nanocarriers for the controlled release of active ingredients. nih.gov

The CMC is a key characteristic of a surfactant. For nonionic surfactants, CMCs are typically in the range of 10⁻⁴ to 10⁻³ M. mpg.de The structure and size of the micelles can be influenced by factors such as temperature, concentration, and the presence of electrolytes. nii.ac.jp

Molecular-Level Interactions at Interfaces and Their Characterization

The behavior of TDPO at interfaces is governed by a complex interplay of molecular-level interactions. aps.org These include van der Waals forces, hydrogen bonding, and electrostatic interactions between the surfactant molecules themselves and with the molecules of the bulk phases. mdpi.com The long dodecyl chains of TDPO exhibit hydrophobic interactions, driving them away from the aqueous phase, while the polar phosphine oxide group interacts favorably with water molecules. mdpi.com

Understanding these interactions is essential for predicting and controlling the interfacial properties of TDPO-containing systems. Various advanced techniques are employed to characterize these molecular-level phenomena:

Scanning Transmission Electron Microscopy (STEM): This technique allows for the atomic-scale analysis of crystallography, defects, and chemistry at interfaces. pnnl.gov It is particularly useful for studying oxide heterostructures. pnnl.gov

X-ray Photoelectron Spectroscopy (XPS) and other X-ray techniques: These methods provide information about the elemental composition and chemical states of atoms at the interface, offering insights into chemical bonding and charge transfer processes. arxiv.orgrsc.org

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can provide a detailed, atomistic view of the structure, dynamics, and interactions of molecules at interfaces. aps.orgdiva-portal.org These simulations can complement experimental data and help in the interpretation of complex interfacial phenomena. diva-portal.org

Sum-Frequency Generation (SFG) and Second-Harmonic Generation (SHG) Spectroscopy: These non-linear optical techniques are surface-specific and can provide information about the orientation and ordering of molecules at an interface. researchgate.net

These characterization techniques have revealed that the structure and properties of the interface can be significantly different from those of the bulk phases. arxiv.org For example, at oxide interfaces, phenomena like electronic charge transfer and ionic intermixing can occur, leading to emergent properties. arxiv.orgnih.gov

Electric Double Layer Phenomena in this compound-Containing Systems

When a surface bearing a net electric charge is in contact with an electrolyte solution, an electric double layer (EDL) is formed. arxiv.orgaps.org The EDL consists of a layer of charge on the surface and a layer of counter-ions in the solution that screen the surface charge. aps.org In systems containing TDPO, the phosphine oxide group can participate in interactions at the interface that may lead to the development of a surface charge.

Metal oxide surfaces, for instance, can act as both Brønsted acids and bases, exchanging protons with the surrounding solution and generating a pH-dependent surface charge. arxiv.org This surface charge is then compensated by ions from the electrolyte, forming an EDL. arxiv.org The structure of the EDL is crucial in a wide range of applications, including electrochemistry, colloid science, and energy storage devices like supercapacitors. arxiv.orgresearchgate.netrsc.org

The presence of TDPO at an interface can modify the structure of the EDL in several ways:

Adsorption of Charged Species: Although TDPO is a non-ionic surfactant, impurities or co-surfactants in the system could be ionic and adsorb at the interface, contributing to the surface charge.

Modification of the Dielectric Properties: The adsorbed layer of TDPO can alter the dielectric properties of the interfacial region, which in turn affects the capacitance of the EDL.

Interaction with Ions: The polar phosphine oxide group can interact with ions in the solution, influencing their distribution within the EDL.

The study of EDL phenomena in the presence of surfactants is complex. Techniques such as potentiometric titration, electrochemical methods, and surface-sensitive spectroscopies are used to probe the structure and properties of the EDL. arxiv.org Atomistic modeling, particularly density-functional theory-based molecular dynamics simulations, also provides valuable insights into the structure-property relationships of the EDL at metal-oxide/electrolyte interfaces. arxiv.org

Spectroscopic Characterization and Advanced Analytical Techniques for Tridodecylphosphine Oxide Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for the molecular-level investigation of Tridodecylphosphine (B1619769) oxide, offering a detailed view of the chemical bonds and functional groups within the molecule. nih.gov These methods measure the vibrational and rotational motions of atoms, providing a unique "fingerprint" that allows for structural identification and characterization. upi.edu

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and elucidate the structure of molecules based on the absorption of infrared radiation. mdpi.com For Tridodecylphosphine oxide, the FTIR spectrum is dominated by features arising from the phosphoryl (P=O) group and the long dodecyl (C12H25) alkyl chains.

The most prominent feature in the FTIR spectrum of trialkylphosphine oxides is the intense absorption band corresponding to the P=O stretching vibration. researchgate.netunam.mx This bond is highly polar, resulting in a strong dipole moment change during vibration and, consequently, a very strong IR absorption. Its position is sensitive to the electronic and steric effects of the substituents on the phosphorus atom. In analogous long-chain trialkylphosphine oxides like trioctylphosphine (B1581425) oxide (TOPO), this stretching mode appears around 1146-1148 cm⁻¹. researchgate.net The long alkyl chains of TDPO give rise to characteristic C-H stretching and bending vibrations. Symmetric and asymmetric stretching vibrations of methylene (B1212753) (CH₂) and methyl (CH₃) groups are typically observed in the 2800-3000 cm⁻¹ region. researchgate.net The P-C stretching vibration provides another key marker, typically found near 1465 cm⁻¹. researchgate.net

The analysis of these characteristic absorption bands allows for the confirmation of the molecular structure of TDPO and can be used to study intermolecular interactions, such as hydrogen bonding or coordination to metal centers, which would cause noticeable shifts in the P=O stretching frequency. unam.mx

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Asymmetric/Symmetric Stretch (Alkyl) | 2850 - 2960 | Strong |

| P-C Stretch | ~1465 | Medium |

| P=O Stretch | ~1150 | Very Strong |

Raman spectroscopy is a complementary vibrational technique to FTIR that relies on the inelastic scattering of monochromatic light. nih.gov It provides a unique spectral fingerprint of a molecule, revealing information about its chemical bonds and symmetry. nih.govmdpi.com While FTIR is sensitive to vibrations that change the dipole moment, Raman spectroscopy is sensitive to vibrations that change the polarizability of a molecule. For a molecule like this compound, this means that the symmetric vibrations and less polar bonds, such as the C-C backbone of the alkyl chains, will be more prominent in the Raman spectrum compared to the FTIR spectrum.

The Raman spectrum of TDPO would provide a detailed molecular fingerprint, with key features including:

P=O Stretching: This vibration, while strong in the IR, is also Raman active and provides crucial information.

P-C Stretching: The vibrations of the phosphorus-carbon bonds contribute to the fingerprint region.

C-C and C-H Vibrations: The extensive alkyl chains produce a series of bands corresponding to C-C stretching and C-H bending and stretching modes, which are characteristic of the long hydrocarbon structure.

The combination of FTIR and Raman spectroscopy offers a more complete characterization of the vibrational modes of this compound. nih.gov This dual approach is essential for detailed structural analysis and for studying subtle molecular changes upon complexation or interaction with other species. researchgate.net

| Vibrational Mode | Expected Raman Shift Region (cm⁻¹) |

|---|---|

| C-H Stretching | 2800 - 3000 |

| CH₂ Scissoring/Bending | 1400 - 1500 |

| P=O Stretching | 1100 - 1200 |

| C-C Stretching (Alkyl Backbone) | 800 - 1100 |

| P-C Stretching | 600 - 800 |

Electronic Spectroscopy Methods

Electronic spectroscopy probes the electronic structure of molecules by measuring transitions between different electronic energy levels, providing information on coordination, complex formation, and excited-state properties.

UV-Vis absorption spectroscopy is a widely used technique to study the formation of complexes between ligands and metal ions in solution. nih.gov this compound, as a neutral organophosphorus ligand, does not possess chromophores that absorb significantly in the UV-Vis region (200-800 nm). However, upon coordination to transition metal or lanthanide ions, which have accessible d-d or f-f electronic transitions, new absorption bands can appear or existing bands of the metal ion can shift. researchgate.netbath.ac.uk

The complexation process can be monitored by spectrophotometric titration. In this method, the UV-Vis spectrum of a solution containing a metal ion is recorded upon the incremental addition of a TDPO solution. researchgate.net Changes in the absorbance at a specific wavelength are plotted against the molar ratio of ligand to metal. The resulting plot can be analyzed to determine the stoichiometry of the formed complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) and to calculate its formation constant, which is a measure of the complex's stability. stenutz.eu This technique is invaluable for quantifying the binding affinity of TDPO for various metal ions, which is crucial for applications in solvent extraction and coordination chemistry.

Photoluminescence spectroscopy is a sensitive technique used to investigate the electronic excited states of molecules. While TDPO itself is not luminescent, it plays a critical role as a ligand in forming luminescent complexes, particularly with lanthanide ions (Ln³⁺). ub.edu Lanthanide ions exhibit unique luminescent properties, including long-lived excited states and sharp, narrow emission bands. rsc.org

When TDPO coordinates to a lanthanide ion, it influences the ion's immediate chemical environment. This coordination can:

Displace solvent molecules (like water) from the inner coordination sphere of the lanthanide ion. Water molecules are efficient quenchers of lanthanide luminescence, so their removal by a ligand like TDPO can lead to a significant enhancement of the emission intensity.

Alter the symmetry around the metal center, which affects the probabilities of the f-f electronic transitions and thus the intensity and splitting of the emission bands. researchgate.net

By studying the emission spectra and luminescence lifetimes of Ln³⁺-TDPO complexes, researchers can characterize the nature of the coordination, the number of bound ligands, and the dynamics of the excited states. nih.gov This information is fundamental for designing new luminescent materials for applications in sensing, imaging, and lighting.

X-ray Based Characterization Techniques

X-ray based techniques are indispensable for the definitive determination of the atomic-level structure of crystalline materials. lucideon.com For this compound, X-ray diffraction (XRD) would provide unambiguous information on its three-dimensional molecular structure and packing in the solid state.

Single-crystal X-ray diffraction is the most powerful method for structural elucidation. mdpi.com If a suitable single crystal of TDPO can be grown, XRD analysis can precisely determine the coordinates of every atom (excluding hydrogen) in the molecule. This yields accurate measurements of all bond lengths, bond angles, and torsion angles. researchgate.net Key structural parameters for TDPO that would be obtained include the P=O and P-C bond lengths, as well as the C-P-C and O=P-C bond angles. For analogous molecules like triphenylphosphine (B44618) oxide and trioctylphosphine oxide, the P=O bond length is typically found to be in the range of 1.48 to 1.52 Å, indicating significant double bond character. mdpi.comresearchgate.netnih.gov

Furthermore, XRD reveals how the long, flexible dodecyl chains pack together in the crystal lattice, which is governed by weak van der Waals interactions. This information is critical for understanding the material's bulk properties. Powder X-ray diffraction (PXRD) can be used to identify the crystalline phases of a bulk sample of TDPO and to assess its purity. lucideon.com

| Parameter | Typical Value | Significance |

|---|---|---|

| P=O Bond Length | 1.48 - 1.52 Å | Indicates double bond character and polarity. |

| P-C Bond Length | 1.79 - 1.81 Å | Defines the connection to the alkyl/aryl substituents. |

| O=P-C Bond Angle | ~112° | Determine the tetrahedral geometry around the phosphorus atom. |

| C-P-C Bond Angle | ~106° |

This compound (TDPO) is a significant organophosphorus compound, valued for its properties as a ligand, surfactant, and stabilizing agent in various chemical syntheses, particularly in the fabrication of nanomaterials. A comprehensive understanding of its structural, elemental, and morphological characteristics is crucial for optimizing its application. This article details the advanced spectroscopic and microscopic techniques employed to analyze TDPO.

Electron Microscopy Techniques for Morphological and Nanoscale Analysis

Scanning Electron Microscopy (SEM)

Research Findings: When TDPO-capped nanoparticles are deposited on a substrate, SEM analysis provides high-resolution images of their collective structure. The technique reveals how effectively the TDPO ligand shell prevents the nanoparticles from agglomerating, which is a critical factor for many applications. biotech-asia.org By scanning a focused beam of electrons over the sample, SEM can produce detailed images of micron- and nano-scale features. nih.gov For larger nanoparticle assemblies or microclusters, SEM can confirm the shape and surface texture. Often, SEM is used in conjunction with Energy Dispersive X-ray Spectroscopy (EDS), an analytical technique that provides elemental composition, confirming the presence of phosphorus from the TDPO ligand on the surface of the nanoparticles. oxinst.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a fundamental tool for the characterization of TDPO-capped nanocrystals, providing direct visualization of individual particles at high resolution. mdpi.com By transmitting a beam of electrons through an ultrathin sample, TEM can resolve the precise size, shape, and size distribution of the nanoparticles, which are properties heavily influenced by the TDPO capping agent during synthesis. nanochemres.orgresearchgate.net

Research Findings: Studies on nanoparticles synthesized with trialkylphosphine oxides, such as the closely related tri-n-octylphosphine (TOP), demonstrate the utility of TEM. For instance, in the synthesis of iron oxide (Fe₃O₄) nanoparticles, the use of TOP as a capping agent resulted in agglomerated, irregularly shaped particles. mdpi.com TEM analysis allowed for the determination of the mean particle size and an understanding of the material's morphology. The electron-dense nanoparticle core appears dark in TEM images, while the lighter organic TDPO shell is typically not resolved but its influence on particle separation and morphology is evident. Statistical analysis of TEM images, often performed using software like ImageJ, allows for the creation of precise particle size distribution histograms. mdpi.commdpi.com

| Capping Agent | Observed Morphology | Mean Particle Size (nm) | Key Finding |

|---|---|---|---|

| Tri-n-octylphosphine (TOP) | Agglomerated, irregular shape | 4.4 | Demonstrates the ability of TEM to quantify particle size and morphology resulting from the use of a trialkylphosphine oxide capping agent. |

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. arxiv.org Its application in the direct study of this compound involves visualizing how TDPO molecules arrange themselves as a self-assembled monolayer (SAM) on a conductive substrate. nih.govdtic.milbibliotekanauki.pl While specific studies on TDPO are limited, the principles of STM allow for probing the electronic structure and spatial organization of such organic layers. bibliotekanauki.pl

Research Findings: For STM analysis, TDPO would be deposited onto a flat, conductive surface like gold (Au(111)) or highly oriented pyrolytic graphite (B72142) (HOPG). The STM tip, positioned angstroms from the surface, measures a quantum tunneling current that is exponentially dependent on the tip-sample distance. arxiv.org This allows for the mapping of the surface topography. In the case of a TDPO monolayer, STM could potentially resolve the packing arrangement of the dodecyl chains and the phosphine oxide head groups. Such studies provide fundamental insights into the two-dimensional ordering of the capping agent, which dictates the interaction between nanoparticles. nih.govdtic.mil

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface with nanoscale resolution. oxinst.com Unlike STM, AFM does not require a conductive sample, making it suitable for characterizing insulating TDPO molecules and TDPO-capped nanoparticles on various substrates. kpi.uansf.gov

Research Findings: In the context of this compound research, AFM is used to measure the surface roughness and topography of thin films of TDPO-capped nanoparticles. oxinst.com The technique operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured by a laser, generating a detailed 3D map. kpi.ua AFM can be used to determine the height of individual nanoparticles, assess the uniformity of a deposited film, and visualize how the TDPO ligands mediate particle organization on a surface. It is a powerful tool for confirming that nanoparticles are coated and for studying how these coatings influence surface interactions. nsf.govfrontiersin.org

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced mode of TEM that allows for the direct imaging of the atomic lattice of crystalline materials. atomfair.com For TDPO-capped nanoparticles, HRTEM is invaluable for characterizing the crystallinity and atomic structure of the nanoparticle core, which is protected and stabilized by the TDPO shell. researchgate.net

Research Findings: HRTEM analysis reveals the crystallographic planes within a single nanoparticle. By measuring the spacing between the lattice fringes in an HRTEM image, the crystal structure and phase of the nanomaterial can be identified. atomfair.comnih.gov This technique is also exceptionally sensitive to crystalline defects, such as stacking faults, dislocations, and twin boundaries, providing a complete picture of the nanoparticle's internal quality. atomfair.com While HRTEM visualizes the inorganic core, the quality of the crystalline structure is often a direct result of the controlled growth environment provided by the TDPO capping agent during synthesis. researchgate.net

4D-Scanning Transmission Electron Microscopy (4D-STEM)

4D-Scanning Transmission Electron Microscopy (4D-STEM) is a cutting-edge technique that combines STEM with a high-speed, pixelated electron detector. At each position of the scanning electron probe, a full 2D electron diffraction pattern is captured. This generates a four-dimensional dataset (two spatial dimensions, two diffraction dimensions) that can be analyzed offline to map various properties of the material.

Research Findings: While specific applications of 4D-STEM to TDPO-capped nanoparticles are not yet widely reported, the technique holds immense potential. For these systems, 4D-STEM could be used to create detailed maps of crystallographic orientation, phase, and strain fields across the nanoparticles with nanometer resolution. This would be particularly useful for understanding polycrystalline or multi-domain nanoparticles. By analyzing the diffraction patterns, one could potentially distinguish between the crystalline core and the amorphous TDPO shell, providing insights into the interface between the inorganic nanoparticle and its organic ligand layer.

Other Advanced Analytical Methodologies

Beyond the primary microscopy techniques, the characterization of TDPO-capped nanoparticles often involves a suite of complementary analytical methods. One of the most common is Energy Dispersive X-ray Spectroscopy (EDS or EDX) , which is frequently integrated into SEM and TEM instruments. oxinst.com EDS analysis provides elemental composition by detecting characteristic X-rays emitted from the sample when struck by the electron beam. For TDPO-capped nanoparticles, EDS can confirm the composition of the nanoparticle core (e.g., iron, oxygen for iron oxide) and simultaneously detect phosphorus, providing direct evidence of the TDPO capping agent's presence on the particle surface. oxinst.com

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are fundamental in determining the stability and phase behavior of materials as a function of temperature. philips.comlucideon.com For TDPO, these methods provide critical data on its decomposition profile and thermal transitions.

Thermogravimetric Analysis (TGA)